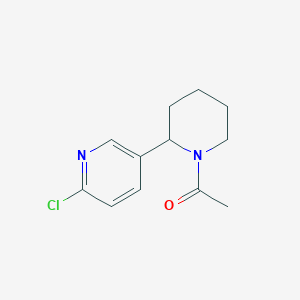

1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a piperidine moiety linked via an ethanone group. Its molecular formula is C₁₃H₁₇ClN₂O (MW: 268.7 g/mol), with structural features critical for interactions in pharmacological or material science contexts .

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-[2-(6-chloropyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C12H15ClN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |

InChI Key |

PKYQGSWXBYEAEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the chloropyridine moiety can enhance binding affinity and specificity. The compound may modulate receptor activity, leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-piperidine derivatives. Below is a systematic comparison with structurally analogous molecules:

Substituted Pyridinyl Ethanones

- 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone Structure: Replaces the piperidine-ethanone group with a trifluoroethanone moiety. Impact: The trifluoromethyl group increases electronegativity and metabolic stability but reduces basicity compared to the piperidine-containing target compound . Applications: Used as an intermediate in agrochemicals due to enhanced resistance to hydrolysis.

- 1-(5,6-Dichloropyridin-3-yl)ethanone Structure: Features dual chlorine substituents on the pyridine ring. Impact: Increased lipophilicity (LogP ~2.8 vs. ~2.3 for the target compound) improves membrane permeability but may reduce solubility . Synthesis: Prepared via Friedel-Crafts acylation, contrasting with the multi-step piperidine coupling required for the target compound .

Piperidine-Linked Derivatives

- IU1-47 (1-(1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone) Structure: Replaces pyridine with a 4-chlorophenyl-pyrrole group. Bioactivity: Acts as a proteasome inhibitor (IC₅₀ = 3.2 µM for USP14), highlighting how aromatic system variations dictate target specificity . Synthetic Route: Involves Paal-Knorr pyrrole synthesis, differing from the pyridine-piperidine coupling in the target compound .

- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives Structure: Substitutes pyridine with a tetrazole ring. Bioactivity: Exhibits broad-spectrum antimicrobial activity (e.g., compound 25: MIC = 8 µg/mL against S. aureus), suggesting tetrazole’s role in enhancing antibacterial potency . Synthesis: Requires azide cyclization and chloroacetylation, a more complex pathway than the target compound’s synthesis .

Conformational Analogs

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone Structure: Features a dinitrophenyl group instead of chloropyridinyl. Physical Properties: Exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR. This suggests the target compound’s piperidine-ethanone linkage may also exhibit dynamic behavior under physiological conditions .

Structural and Functional Data Table

Key Findings and Implications

- Structural Flexibility: Piperidine-ethanone linkages enable conformational adaptability, critical for binding to enzymes or receptors .

- Substituent Effects : Chlorine and fluorinated groups enhance stability and lipophilicity, but may compromise solubility .

Biological Activity

1-(2-(6-Chloropyridin-3-yl)piperidin-1-yl)ethanone, a compound with the CAS number 1352527-38-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClN₂O, and it has a molecular weight of 238.71 g/mol. The compound features a piperidine ring substituted with a chloropyridine moiety, which is believed to contribute to its biological activity.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter systems. It has shown potential in influencing dopamine and serotonin pathways, which are critical for various neurological functions and disorders.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties. For instance, it was found to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanism of action remains under investigation but may involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies

- Study on Neurotransmitter Effects : A study published in Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on neurotransmitter systems. The findings indicated that compounds similar to this compound could enhance serotonin receptor activity, leading to improved mood regulation in animal models .

- Antitumor Efficacy : Another research article highlighted the compound's ability to induce apoptosis in human cancer cells by activating caspase pathways. The study reported an IC50 value of 15 µM against specific cancer cell lines, indicating significant potency .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route includes:

- Formation of the piperidine ring.

- Introduction of the chloropyridine substituent through nucleophilic substitution reactions.

- Acetylation to form the final product.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Chloropyridine, Piperidine | 80 |

| 2 | Acetylation | Acetic Anhydride | 75 |

| 3 | Purification | Column Chromatography | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.